![molecular formula C12H8ClF3N2S B1421607 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}aniline CAS No. 581792-83-8](/img/structure/B1421607.png)
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}aniline
Vue d'ensemble
Description
“4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}aniline” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is synthesized using different methods and is used as a chemical intermediate for the synthesis of several crop-protection products . Another method involves a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical .
Applications De Recherche Scientifique
Chemical Structure and Properties
- Title Compound in Fungicides: The compound 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline, closely related to 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}aniline, is used in fungicides like fluazinam. Its asymmetric unit involves a dihedral angle between pyridine and benzene ring planes, contributing to its effectiveness in agriculture (Jeon et al., 2013).
Applications in Material Science
- Potential in Nonlinear Optical Materials: A study on vibrational analysis of derivatives of the compound, including 4-chloro-3-(trifluoromethyl)aniline, suggests potential use in nonlinear optical (NLO) materials. It highlights the electronic effects on molecular structure and properties, significant for advanced material science applications (Revathi et al., 2017).
Synthetic Methods and Reactions
- Electrophilic Trifluoromethylthiolation: The compound N-methyl-N-[(trifluoromethyl)sulfanyl]aniline is utilized for electrophilic trifluoromethylthiolation of organic compounds. This process is crucial in synthesizing various organic compounds with potential pharmacological applications (Billard Thierry, 2014).
Electro-emissive Devices
- Use in Electro-emissive Devices: The study on aniline and haloaniline binary copolymer films, including aniline/o-chloro-aniline, for electro-emissive devices (EEDs) shows the relevance of such compounds in developing advanced materials with high infrared emissivity modulation capability. This has implications for thermal control and dynamic camouflage applications (Wang et al., 2020).
Coordination Compounds and Supramolecular Networks
- Formation of Coordination Compounds: In the field of coordination chemistry, ligands derived from the compound, such as 2-chloro-4,6-bis-N-[2-methylsulfanyl-N-(pyridin-2-ylmethyl)aniline]-1,3,5-triazine, have been designed to favor anion–π and/or lone pair–π interactions. This is crucial for creating complex supramolecular networks in coordination compounds (Costa et al., 2010).
Pesticide Development
- Synthesis of Novel Pesticides: The compound is integral in the synthetic process of novel pesticides like bistrifluron, demonstrating its role in the development of new, more effective agricultural chemicals (Liu An-chan, 2015).
Mécanisme D'action
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s worth noting that compounds with similar trifluoromethyl groups have been found to affect spectrin-like proteins in the cytoskeleton of certain organisms . This interaction could potentially lead to changes in cell structure and function.
Biochemical Pathways
The trifluoromethyl group-containing compounds have been associated with various diseases and disorders .
Pharmacokinetics
The compound has a melting point of 35-37 °c and a boiling point of 85 °c under 3 mmhg . It is soluble in chloroform and methanol to some extent . These properties could potentially influence its bioavailability.
Result of Action
It’s worth noting that similar compounds have been found to have analgesic effects .
Action Environment
It’s important to note that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Propriétés
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2S/c13-10-5-7(12(14,15)16)6-18-11(10)19-9-3-1-8(17)2-4-9/h1-6H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXIISPKZDCVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



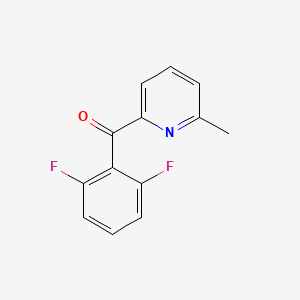
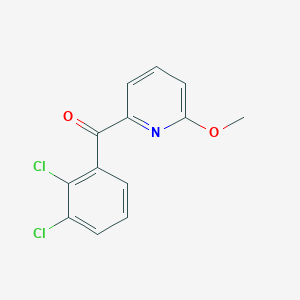

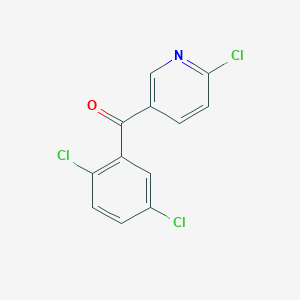




![5-[[[(2,4-Difluorophenyl)methyl]amino]carbonyl]-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylic acid methyl ester](/img/structure/B1421539.png)
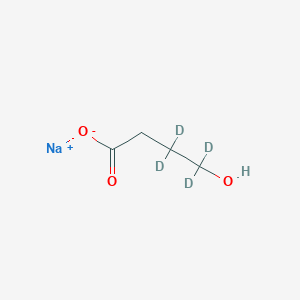
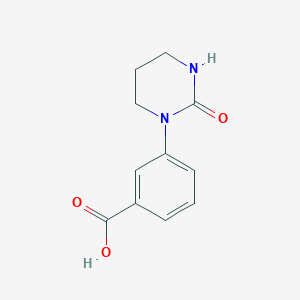
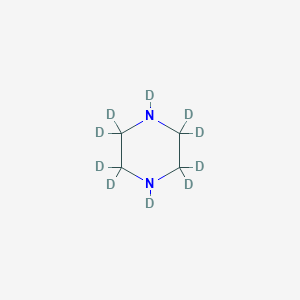
![Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1421545.png)
![[2H6]-Epinephrine, racemic mixture](/img/structure/B1421546.png)